molecular formula C9H10F3NO B1405316 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline CAS No. 1431329-84-8

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1405316
CAS No.: 1431329-84-8
M. Wt: 205.18 g/mol
InChI Key: ZFHSTWVPCFNUGW-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is a multifunctional fluorinated aniline derivative designed for advanced organic synthesis and drug discovery research. This compound serves as a key precursor in the construction of nitrogen-containing heterocycles, particularly in the synthesis of complex molecular architectures. The strategic incorporation of both methoxy and trifluoromethyl groups on the aniline ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in medicinal chemistry. Its primary research value lies in its application as a building block for the development of novel active pharmaceutical ingredients (APIs), with documented potential in generating compounds that exhibit antitumor and antimicrobial activities. The presence of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, makes this aniline especially valuable for creating candidate molecules aimed at addressing conditions like hormone-refractory prostate cancer and community-acquired bacterial pneumonia. In the crystal lattice, the molecular structure is often stabilized by intermolecular interactions such as N-H···F and N-H···N hydrogen bonding, which can influence the compound's solid-state properties and solubility. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-3-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-5-3-6(13)4-7(8(5)14-2)9(10,11)12/h3-4H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSTWVPCFNUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Step

The precursor 4-methoxy-3-methyl-5-(trifluoromethyl)benzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–60°C).

Parameter Details
Nitrating Agent HNO₃ (50–98%) + H₂SO₄ (catalytic)
Solvent Dichloromethane, sulfuric acid, or acetic acid
Reaction Time 5–8 hours
Yield 94–98% (crude intermediate)

The nitro intermediate 4-nitro-2-trifluoromethyl toluene is isolated via extraction (dichloromethane/water) and vacuum distillation.

Reduction Step

The nitro group is reduced using:

Method Conditions Yield Purity
Pd/C Hydrogenation 50°C, 6 h, H₂ atmosphere 58–61% >98%
Fe/HCl Reduction 100°C, 5–6 h, reflux 56–61% 98.5%

Key Purification Steps :

  • Recrystallization using diisopropyl ether and tartaric acid.
  • Column chromatography (silica gel, ethyl acetate/petroleum ether).

Direct Functionalization via Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for introducing substituents. For example, trifluoromethyl groups are added using Pd catalysts and aryl boronic acids.

Component Details
Catalyst Pd(PPh₃)₄ (7.79 mmol)
Solvent Toluene/ethanol/water (3:1:1)
Reaction Time 3 hours at 110°C
Yield >90% (optimized conditions)

This method is less common due to high costs of boronic acid precursors and specialized catalysts.

Industrial-Scale Production

Industrial protocols optimize the nitration-reduction pathway using:

Economic Considerations :

  • Raw material cost for nitration-reduction: $8–10/g .
  • Palladium-catalyzed routes: $25–30/g (due to catalyst expenses).

Analytical Validation

Spectroscopic Confirmation :

  • ¹H NMR (CDCl₃): δ 2.33 (s, CH₃), 3.63 (br, NH₂), 6.69–7.02 (aromatic protons).
  • HPLC : Purity >98% (C18 column, methanol/water mobile phase).

Thermal Stability :

  • Decomposition temperature: 220–240°C (DSC analysis).

Comparative Analysis of Methods

Method Advantages Limitations
Nitration-Reduction Cost-effective, scalable Requires corrosive reagents
Cross-Coupling Precise functionalization High catalyst costs
Industrial Process High throughput, >95% yield Capital-intensive equipment

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug discovery and development. This compound is particularly useful in synthesizing substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles, which are relevant in pharmaceutical applications .

Reactions and Mechanisms
The compound can participate in various reactions, including nucleophilic substitutions and coupling reactions. For instance, it can be used as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic architectures . The presence of the methoxy group also facilitates electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)
One of the most significant applications of this compound is in the synthesis of active pharmaceutical ingredients. It has been identified as a precursor for compounds with potential antitumor and antiviral activities. For example, it plays a crucial role in synthesizing nilotinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML) that is resistant to imatinib .

Case Studies
Research has demonstrated that derivatives of this compound exhibit promising biological activities. A study highlighted the synthesis of various aniline derivatives based on this compound, leading to compounds with enhanced efficacy against cancer cell lines .

Material Science

Fluorinated Polymers and Coatings
Due to its fluorinated nature, this compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability. These materials are particularly valuable in coatings and sealants where durability and resistance to harsh environments are required .

Electronic Applications
The compound's electronic properties make it suitable for applications in organic electronics. It can be utilized as a dopant or additive in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved charge transport and stability .

Environmental Applications

Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reference material for developing analytical methods to detect and quantify pollutants in environmental samples. Its unique spectral properties allow for precise identification using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-55-3)

  • Substituents : Methoxy (-OCH₃) at 3-position , -CF₃ at 5-position .
  • Molecular Weight : 191.15 g/mol .
  • Key Differences :
    • Lacks the methyl group at the 3-position.
    • Methoxy group shifted to the 3-position, altering electronic effects.
  • Biological Relevance: Derivatives of 4-(trifluoromethyl)aniline exhibit cholinesterase inhibition (e.g., IC₅₀ = 1.97 µM for methyl(phenyl)carbamate 4c against BChE) .

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

  • Substituents : 4-Methylimidazole at 3-position , -CF₃ at 5-position .
  • Synthetic Use : Intermediate for nilotinib (antitumor agent) with a reported synthesis yield of ~50% .
  • Key Differences :
    • Replaces methoxy and methyl groups with a heterocyclic imidazole ring.
    • Enhanced hydrogen-bonding capacity due to the imidazole nitrogen.
  • Biological Activity : Imidazole-containing analogs often show improved anticancer activity due to kinase inhibition .

2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)

  • Substituents : Fluoro (-F) at 2-position , -CF₃ at 5-position .
  • Molecular Weight : 179.11 g/mol .
  • Key Differences :
    • Fluoro substituent introduces strong electron-withdrawing effects.
    • Absence of methoxy and methyl groups reduces steric bulk.
  • Applications : Used in synthesis of fluorinated agrochemicals; fluorine enhances metabolic stability .

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS: 728907-96-8)

  • Substituents: 3-Methoxyphenoxy group at 2-position, -CF₃ at 5-position.
  • Molecular Weight : 283.24 g/mol .
  • Key Differences: Phenoxy group increases molecular weight and lipophilicity. Extended π-system may enhance binding to aromatic protein pockets.
  • Solubility : Soluble in chloroform and DMSO, suggesting utility in hydrophobic environments .

Structural and Functional Analysis Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological/Physical Properties References
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline 4-OCH₃, 3-CH₃, 5-CF₃ 205.18 High purity (97%), intermediate in synthesis
3-Methoxy-5-(trifluoromethyl)aniline 3-OCH₃, 5-CF₃ 191.15 Cholinesterase inhibition (IC₅₀ ~1.97 µM)
3-(4-Methylimidazol-1-yl)-5-CF₃-aniline 3-imidazole, 5-CF₃ ~267.23* Anticancer intermediate (nilotinib synthesis)
2-Fluoro-5-(trifluoromethyl)aniline 2-F, 5-CF₃ 179.11 Fluorinated agrochemical precursor
2-(3-Methoxyphenoxy)-5-CF₃-aniline 2-phenoxy, 5-CF₃ 283.24 High lipophilicity, DMSO solubility

*Calculated based on molecular formula.

Key Findings and Implications

Substituent Position Matters :

  • Methoxy groups in the 4-position (target compound) vs. 3-position (3-Methoxy-5-CF₃-aniline) alter electronic effects and steric accessibility .
  • Fluorine at the 2-position (2-Fluoro-5-CF₃-aniline) increases electron-withdrawing effects compared to methoxy .

Biological Activity Trends :

  • Imidazole-substituted analogs show promise in oncology due to kinase inhibition .
  • Cholinesterase inhibition is stronger in derivatives with halogen-free carbamates (e.g., methyl(phenyl)carbamate 4c) .

Synthetic Utility: The target compound’s methyl group may hinder coupling reactions compared to less sterically hindered analogs like 3-Methoxy-5-CF₃-aniline . Phenoxy-substituted derivatives require specialized solvents (e.g., chloroform) for handling .

Biological Activity

4-Methoxy-3-methyl-5-(trifluoromethyl)aniline, with the molecular formula C9H10F3NOC_9H_{10}F_3NO and CAS number 1431329-84-8, is a compound of significant interest in medicinal chemistry and biological research. Its unique trifluoromethyl group enhances its biological activity by influencing its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Weight205.18 g/mol
IUPAC NameThis compound
InChI KeyZFHSTWVPCFNUGW-UHFFFAOYSA-N
SMILESCOC1=C(C=C(N)C=C1C)C(F)(F)F

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased potency in biological systems.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
  • Receptor Binding : Its structure allows for effective binding to various receptors, modulating their activity and influencing signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Research highlighted its effectiveness against various bacterial strains, suggesting that the trifluoromethyl group contributes to disrupting bacterial cell membranes .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundKey ActivityUnique Feature
4-Methoxy-3-methyl-anilineModerate antibacterial activityLacks trifluoromethyl group
4-Trifluoromethyl-anilineStronger enzyme inhibitionNo methoxy or methyl substituents
4-Methoxy-3-nitroanilineAnticancer propertiesNitro group instead of trifluoromethyl

Q & A

Basic: What are the common synthetic routes for 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline, and what key reagents are involved?

Answer:
This compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, under inert atmospheres (e.g., nitrogen). Key reagents include:

  • Catalysts : Tetrakis(triphenylphosphine)palladium(0) (e.g., 7.79 mmol in a 209 mmol reaction) .
  • Solvents : Toluene, ethanol, and water mixtures for reflux conditions (110°C, 3 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) .
    Typical yields exceed 90% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Answer:
Key techniques include:

  • NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm) and trifluoromethyl carbon peaks (~120 ppm) .
  • FT-IR : Stretching vibrations for C-F (~1250 cm⁻¹) and NH₂ (~3450 cm⁻¹) .
  • UV-Vis : Absorption bands at 250–300 nm due to π→π* transitions in the aromatic ring .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain electronic properties .

Advanced: How do reaction conditions (temperature, catalyst loading) influence the yield in Suzuki-Miyaura coupling reactions involving this aniline derivative?

Answer:
Optimization involves:

  • Temperature : Reactions at 80–110°C ensure sufficient activation energy for cross-coupling .
  • Catalyst Loading : 3–5 mol% Pd catalysts balance cost and efficiency (e.g., 5 mg catalyst for 0.087 mmol substrate) .
  • Solvent Systems : Polar aprotic solvents (DMF) enhance solubility of intermediates .
    Lower temperatures or insufficient catalyst lead to incomplete conversion (<70% yield).

Advanced: How can computational methods like DFT aid in understanding the electronic effects of substituents (methoxy, trifluoromethyl) on the aniline ring?

Answer:
DFT studies reveal:

  • Electron-Withdrawing Effects : The trifluoromethyl group reduces electron density at the amino group, lowering basicity (pKa ~2–3) .
  • Resonance Effects : Methoxy groups donate electrons via resonance, stabilizing intermediates in electrophilic substitutions .
  • Frontier Orbital Analysis : Predicts regioselectivity in reactions (e.g., para vs. meta substitution) .

Basic: What are the known physical properties (melting point, solubility) of this compound, and how do they impact experimental handling?

Answer:

Property Value Reference
Density1.393 g/mL at 25°C
Boiling Point207–208°C
Refractive Indexn20/D 1.466
SolubilityLow in water; soluble in ethyl acetate, DMF
Handling Note : Store in inert conditions due to air sensitivity.

Advanced: What strategies can resolve contradictions in reported physical or chemical properties across different studies?

Answer:

  • Cross-Validation : Compare data from multiple sources (e.g., PubChem vs. patents) .
  • Reproducibility Tests : Replicate synthesis under standardized conditions (e.g., 110°C, N₂ atmosphere) .
  • Analytical Calibration : Use certified reference materials for spectroscopic measurements .

Advanced: How does the trifluoromethyl group influence the compound's metabolic stability and bioavailability in pharmaceutical applications?

Answer:
The trifluoromethyl group:

  • Enhances Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .
  • Improves Lipophilicity : Increases logP, enhancing membrane permeability .
  • Bioavailability : Balances solubility and absorption (e.g., in CNS-targeting drugs) .

Basic: What safety precautions are necessary when handling this compound due to its toxicity profile?

Answer:

  • Toxicity Classification : Acute Toxicity (Category 4) via dermal and inhalation exposure .
  • PPE Requirements : Gloves, lab coat, and fume hood for synthesis .
  • Emergency Protocols : Use CHEMTREC (US: 001-800-424-9300) for spills or exposure .

Advanced: In material science, how is this compound utilized in the synthesis of block copolymers, and what properties do these materials exhibit?

Answer:

  • Application : Serves as a monomer in rod-coil block copolymers for advanced plastics .
  • Properties : High thermal stability (decomposition >300°C) and tunable mechanical strength .
  • Methodology : Controlled polymerization (e.g., RAFT) ensures precise molecular weight .

Advanced: What are the challenges in achieving regioselective functionalization of the aniline ring when multiple substituents are present?

Answer:
Challenges include:

  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) block electrophilic attack at adjacent positions .
  • Electronic Effects : Methoxy groups direct substitutions to para positions, requiring protecting groups for meta functionalization .
  • Catalyst Design : Palladium catalysts with bulky ligands improve selectivity in cross-coupling .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-Methoxy-3-methyl-5-(trifluoromethyl)aniline
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4-Methoxy-3-methyl-5-(trifluoromethyl)aniline

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